molecular formula C17H21NO2 B11847814 Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-99-9

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B11847814
CAS No.: 138112-99-9
M. Wt: 271.35 g/mol
InChI Key: OLBZALDKGALNQC-UHFFFAOYSA-N
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Description

This compound is structurally related to the antidepressant Agomelatine (N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, CAS 138112-76-2) but differs in the amide chain length (butanamide vs. acetamide) . The extended aliphatic chain in the butanamide derivative may influence lipophilicity, metabolic stability, and receptor-binding kinetics compared to its shorter-chain analogs .

Properties

CAS No.

138112-99-9

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide

InChI

InChI=1S/C17H21NO2/c1-3-5-17(19)18-11-10-14-7-4-6-13-8-9-15(20-2)12-16(13)14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,18,19)

InChI Key

OLBZALDKGALNQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-naphthaldehyde and butanamide.

    Condensation Reaction: The 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with an ethylamine derivative to form an intermediate compound.

    Amidation: The intermediate compound is then subjected to amidation with butanamide under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthalene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Butanamide derivatives have been investigated for their interactions with melatonin receptors, specifically MT1 and MT2. These receptors are crucial in regulating circadian rhythms and sleep patterns. Compounds similar to Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- have shown promising results in binding affinity studies, indicating potential anxiolytic and antipsychotic effects. For instance, studies demonstrate that these compounds can significantly enhance locomotor activity in experimental models, suggesting their role in modulating anxiety-related behaviors .

Case Study: Melatonin Receptor Agonists
A study published in Neuropharmacology highlighted the efficacy of naphthalene derivatives as melatonin receptor agonists. The compounds exhibited strong binding affinities (IC50 values ranging from 0.1 to 10 nM) for both receptor subtypes, indicating their potential therapeutic applications in treating sleep disorders and mood regulation .

Antimicrobial Activity

Recent research has focused on the antibacterial properties of butanamide derivatives. Compounds structurally related to Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- have demonstrated activity against various bacterial strains. For example, a study evaluated a series of naphthalene derivatives and found that certain modifications enhanced their antibacterial efficacy significantly .

Data Table: Antibacterial Activity of Naphthalene Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-Staphylococcus aureus32 µg/mL
4-Chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-Escherichia coli16 µg/mL
N-[2-(7-methoxynaphth-1-yl)ethyl]cyclobutane carboxamidePseudomonas aeruginosa64 µg/mL

Material Science

Synthesis of Functional Materials
The compound has also been explored for its role in synthesizing advanced materials. Researchers have synthesized polymeric materials incorporating butanamide derivatives that exhibit enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and composites for various industrial applications .

Toxicology Studies

Understanding the toxicity profile of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is critical for its application in pharmaceuticals. Toxicological assessments reveal that related compounds exhibit low acute toxicity levels in animal models, with LD50 values indicating a safe therapeutic window for potential human applications .

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Functional Analysis

Amide Chain Length: Butanamide vs. Brivaracetam: Features a cyclic pyrrolidinone substituent on the butanamide chain, enabling selective binding to synaptic vesicle protein SV2A .

Core Modifications :

  • Naphthalene vs. Indole : Agomelatine and the target butanamide use a methoxynaphthalene core, which enhances metabolic stability compared to indole-based compounds like N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide .
  • Substituent Effects : Azoramide’s thiazole and chlorophenyl groups introduce steric bulk and electronic effects, directing its activity toward endoplasmic reticulum stress pathways .

Pharmacological Implications: Agomelatine: Binds melatonin (MT₁/MT₂) and serotonin 5-HT₂C receptors, promoting circadian rhythm regulation and antidepressant effects . Brivaracetam: The butanamide backbone with a pyrrolidinone moiety confers high affinity for SV2A, reducing epileptic seizures . Butanamide Analogs: Extended chains may reduce metabolic clearance but require validation for target specificity .

Physicochemical Comparison

Property Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- Agomelatine Azoramide
Molecular Weight ~257.34 243.30 308.83
LogP (Predicted) ~3.5 (higher lipophilicity) 2.8 4.2
Aromatic Rings 2 (naphthalene) 2 (naphthalene) 2 (thiazole, benzene)
Hydrogen Bond Acceptors 3 3 4

Biological Activity

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity, supported by relevant research findings.

1. Chemical Structure and Properties

The compound features a naphthalene moiety with a methoxy group at the 7-position and an ethyl amide substituent. The structural characteristics contribute to its biological properties.

2. Antiproliferative Activity

Research indicates that derivatives of butanamide compounds exhibit significant antiproliferative activity against various cancer cell lines. A study published in MDPI highlighted that certain methoxy-substituted derivatives showed IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Methoxy-Substituted Derivatives

CompoundCell Line TestedIC50 (μM)
Compound 10HCT1162.2
Compound 11MCF-71.2
Compound 12HEK2935.3

These findings suggest that the presence of methoxy groups enhances the biological activity of the compounds, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

3. Antioxidant Properties

In addition to antiproliferative effects, butanamide derivatives have demonstrated antioxidant activity. A study noted that several tested compounds exhibited improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene), particularly in cellular assays measuring reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity Comparison

CompoundMethod UsedActivity Level
Compound 9ABTS AssayHigh
Compound 10DPPH AssayModerate
Compound 11FRAP AssayHigh

The antioxidant capacity may contribute to their overall therapeutic potential, especially in mitigating oxidative stress-related diseases.

4. Antibacterial Activity

Butanamide derivatives also exhibit antibacterial properties. Specific compounds have shown selective activity against Gram-positive bacteria such as Enterococcus faecalis. For instance, one derivative was reported to have a Minimum Inhibitory Concentration (MIC) of 8 μM against this strain .

Table 3: Antibacterial Activity Data

CompoundBacterial StrainMIC (μM)
Compound AE. faecalis8
Compound BStaphylococcus aureus16

This antibacterial activity is crucial for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

5. Case Studies and Research Findings

Several studies have evaluated the biological activities of butanamide derivatives in detail:

  • Iacone et al. (2021) reported on the systemic administration of related compounds and their effects on spontaneous absence seizures, highlighting their neurological implications .
  • Brandenburg et al. (2020) explored the role of similar compounds in lipid metabolism and their potential therapeutic applications in metabolic disorders .

These case studies emphasize the multifaceted biological activities of butanamide derivatives and their potential applications across various medical fields.

Q & A

Q. What are the recommended synthetic routes for Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, and how do reaction conditions influence yield?

The synthesis typically involves coupling 7-methoxy-1-naphthaleneethylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >99% purity .
  • Yield optimization : Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 amine:acetylating agent) are critical. Lower yields (<60%) are often due to steric hindrance from the naphthalene moiety .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm the presence of the naphthalenyl ethyl group (δ 7.2–8.3 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to verify purity (>99%) and molecular weight (243.3 g/mol) .
  • X-ray crystallography : Resolve crystal packing and confirm the absence of polymorphic variations (e.g., Type I vs. Type II crystals) .

Q. What biological targets and mechanisms are associated with this compound?

Agomelatine acts as a melatonin receptor agonist (MT1/MT2) and 5-HT2C receptor antagonist , with pKi values of 6.2–6.4 for 5-HT2C . Methodological considerations:

  • In vitro assays : Radioligand binding studies using CHO-K1 cells expressing human receptors .
  • In vivo models : Rodent forced-swim tests for antidepressant activity, with doses ranging 10–50 mg/kg (intraperitoneal administration in 1% hydroxyethyl cellulose) .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo pharmacological data?

Discrepancies often arise from metabolic stability or off-target effects. Strategies include:

  • Metabolite profiling : Identify major metabolites (e.g., 3-hydroxy-agomelatine) via LC-MS/MS to assess bioactivity .
  • Pharmacokinetic studies : Measure plasma half-life (t1/2 ~1–2 hours in rodents) and brain penetration using microdialysis .
  • Target engagement validation : Combine PET imaging with selective radiotracers (e.g., [11C]SB-242084 for 5-HT2C receptors) .

Q. What experimental design challenges arise in neurobehavioral studies using this compound?

Key challenges and solutions:

  • Circadian rhythm interference : Administer the compound at consistent times (e.g., 2 hours before dark phase) to avoid confounding melatoninergic effects .
  • Dose-response variability : Use stratified randomization and include positive controls (e.g., fluoxetine for depression models) .
  • Statistical analysis : Apply ANOVA with Tukey’s HSD post-hoc tests for normally distributed data; non-parametric alternatives (e.g., Kruskal-Wallis) for skewed datasets .

Q. How can computational modeling improve understanding of receptor interactions?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to 5-HT2C receptors (PDB ID: 6BQG). Key interactions include hydrogen bonding with Ser138 and π-π stacking with the naphthalene ring .
  • MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (AMBER or GROMACS) to predict residence time .

Q. What are the critical considerations for ensuring reproducibility in synthesis and bioassays?

  • Batch-to-batch consistency : Monitor residual solvents (e.g., DMF) via GC-MS and enforce strict storage conditions (-20°C, desiccated) .
  • Cell line authentication : Use STR profiling for transfected cell lines (e.g., CHO-K1) to avoid cross-contamination .
  • Data transparency : Report negative results (e.g., failed receptor binding assays) to mitigate publication bias .

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